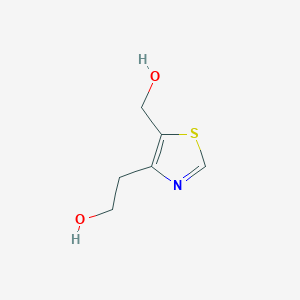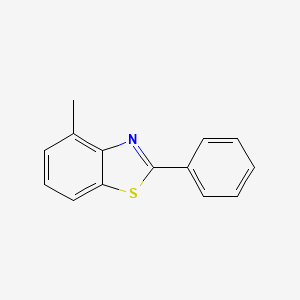
Benzothiazole, 4-methyl-2-phenyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 4-methyl-2-phenyl- (9CI) is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 4th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 4-methyl-2-phenyl- (9CI) typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the desired benzothiazole . Another approach involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base .
Industrial Production Methods: Industrial production of benzothiazoles often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, the use of carbon dioxide as a raw material in the cyclization process has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 4-methyl-2-phenyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Benzothiazole, 4-methyl-2-phenyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzothiazole, 4-methyl-2-phenyl- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Benzothiazole, 4-methyl-2-phenyl- (9CI) can be compared with other benzothiazole derivatives:
Properties
Molecular Formula |
C14H11NS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NS/c1-10-6-5-9-12-13(10)15-14(16-12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
LAUXSEHDCLXEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


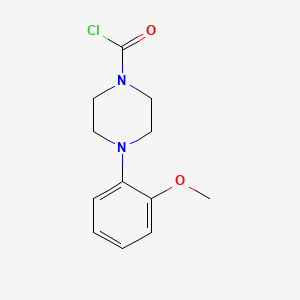
![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)
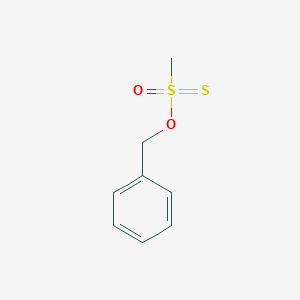
![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)
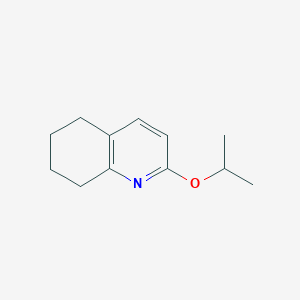



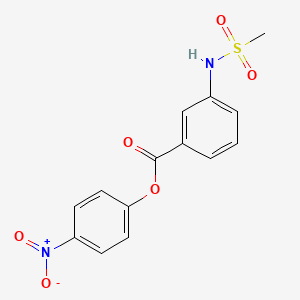
![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)


![2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
